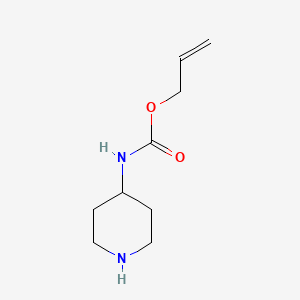

Allyl piperidin-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h2,8,10H,1,3-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZCIKXLNVCDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696384 | |

| Record name | Prop-2-en-1-yl piperidin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023810-85-6 | |

| Record name | Prop-2-en-1-yl piperidin-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Allyl piperidin-4-ylcarbamate is a synthetic compound belonging to the piperidine class, notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an allyl group attached to a piperidine ring along with a carbamate moiety. Its molecular formula is with a molecular weight of approximately 210.27 g/mol. The compound's structure is critical for its biological activity, as it allows interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It has been shown to interact with enzymes such as tyrosine kinase, modulating intracellular signaling pathways. This interaction can influence processes like cell proliferation and apoptosis.

- Cytokine Modulation : Research indicates that the compound may inhibit pro-inflammatory cytokines, reducing oxidative stress and inflammatory responses in various models.

- Neuroprotective Effects : this compound has demonstrated potential neuroprotective effects by enhancing neuronal survival and promoting synaptic plasticity, making it a candidate for neurodegenerative disease therapies.

Biological Activities

The compound exhibits several notable biological activities:

Antimicrobial Activity

This compound displays antimicrobial properties against a range of pathogens, including bacteria and fungi. It has shown effectiveness against drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus faecium) at low concentrations (0.78 - 3.125 μg/mL), comparable to last-resort antibiotics .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.78 - 3.125 μg/mL |

| VRE | 0.78 - 3.125 μg/mL |

Anti-Cancer Properties

In preclinical studies, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism involves modulation of signaling pathways associated with tumor progression.

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties, with studies indicating it may attenuate inflammatory responses by inhibiting cytokine release in animal models.

Cardiovascular Applications

Research suggests that this compound could improve endothelial function and modulate vascular tone, indicating potential applications in cardiovascular medicine.

Case Studies and Research Findings

- Neuroprotection in Alzheimer's Disease : A study evaluating the effects of this compound on neuronal cells indicated enhanced survival rates and reduced markers of neurodegeneration when exposed to neurotoxic agents.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively disrupted bacterial membrane integrity, leading to cell death in resistant strains without significant toxicity to mammalian cells .

- Inflammation Model Studies : In animal models of inflammation, this compound significantly reduced levels of inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety in allyl piperidin-4-ylcarbamate undergoes hydrolysis under acidic or basic conditions to yield piperidin-4-amine derivatives. This reaction is critical for deprotection in synthetic pathways. For example:

-

Acidic Hydrolysis : Treatment with HCl in methanol at elevated temperatures cleaves the carbamate bond, releasing CO₂ and forming the corresponding ammonium salt .

-

Basic Hydrolysis : Reaction with aqueous NaOH generates free piperidine-4-amine, often requiring reflux conditions .

Substitution Reactions at the Piperidine Nitrogen

The piperidine nitrogen participates in nucleophilic substitution reactions. Experimental data from analogous tert-butyl piperidin-4-ylcarbamate derivatives reveal:

These reactions demonstrate the versatility of the piperidine nitrogen for introducing sulfonyl or acyl groups, which modulate biological activity .

Reduction of the Allyl Group

The allyl group can be hydrogenated to a propyl chain using catalytic hydrogenation (e.g., Pd/C or Raney-Ni under H₂). While direct data for this compound is limited, analogous reductions of allyl carbamates proceed quantitatively, retaining the carbamate functionality .

Cyclization Reactions

The allyl group facilitates cyclization via aza-Prins or related mechanisms. For example:

-

Cyclization with Aldehydes : Under Brønsted acid catalysis (e.g., TfOH), allyl-piperidine derivatives undergo intramolecular cyclization to form bridged piperidine-γ-butyrolactones. This proceeds via a six-membered chair-like transition state, achieving high enantioselectivity (94% ee) .

-

Lactonization : Intramolecular ester participation terminates carbocation intermediates, forming heterocyclic lactones .

Deprotection and Salt Formation

Deprotection of the allyl carbamate (e.g., via hydrogenolysis) generates piperidin-4-amine, which can form salts for enhanced stability:

-

Hydrochloride Salt Formation : Reaction with HCl in ethanol yields the water-soluble piperidin-4-amine hydrochloride .

Comparative Reactivity Table

Key reactions and their outcomes for piperidin-4-ylcarbamate derivatives:

Research Insights

-

Scalability : Reductive amination using Raney-Ni and NH₃ is industrially viable for large-scale synthesis of piperidin-4-ylcarbamates .

-

Stereochemical Control : Cyclization reactions exhibit high stereoselectivity due to transition-state chair conformations, enabling enantioselective synthesis .

-

Biological Relevance : Derivatives like 1-methanesulfonyl-piperidin-4-ylcarbamate show promise as NLRP3 inflammasome inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.